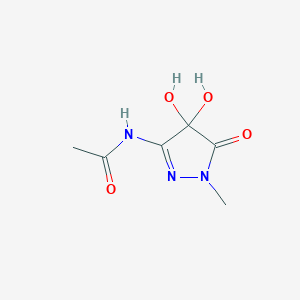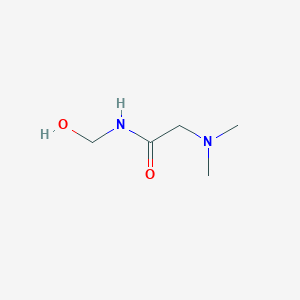![molecular formula C22H15NO2 B13807600 9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene](/img/structure/B13807600.png)
9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene: is an organic compound with the molecular formula C22H15NO2 and a molecular weight of 325.36 g/mol . It is characterized by the presence of an anthracene moiety substituted with a nitrophenyl group via an ethenyl linkage. This compound is known for its unique photophysical properties and has been studied for various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene typically involves a Wittig reaction. In this process, 9-anthraldehyde reacts with a ylide derived from triphenylbenzylphosphonium chloride to form the desired product . The reaction is carried out under anhydrous conditions, often using solvents like ethanol or chloroform, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of anthraquinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: Electrophilic substitution reactions can occur at the anthracene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 9-[(E)-2-(4-Aminophenyl)ethenyl]anthracene.
Substitution: Halogenated anthracene derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Photophysical Studies: The compound’s unique photophysical properties make it a subject of interest in the study of fluorescence and phosphorescence.
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biology and Medicine:
Fluorescent Probes: Due to its strong fluorescence, it is used as a fluorescent probe in biological imaging and diagnostic applications.
Drug Development: The compound’s structural framework is explored for the synthesis of potential therapeutic agents.
Industry:
Dyes and Pigments: It is used in the production of dyes and pigments due to its vibrant color and stability.
Sensors: The compound is employed in the development of chemical sensors for detecting various analytes.
Mecanismo De Acción
The mechanism by which 9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is harnessed in various applications, such as imaging and sensing. The nitrophenyl group can also participate in electron transfer reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
9,10-bis[(E)-2-(4-nitrophenyl)ethenyl]anthracene: This compound has two nitrophenyl groups, enhancing its photophysical properties and making it suitable for more advanced applications in organic electronics.
9-ethenylanthracene: Lacks the nitrophenyl group, resulting in different reactivity and photophysical characteristics.
Uniqueness: 9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene stands out due to the presence of both the anthracene and nitrophenyl moieties, which confer unique photophysical properties and reactivity. This combination makes it versatile for various applications, from organic electronics to biological imaging.
Propiedades
Fórmula molecular |
C22H15NO2 |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
9-[(E)-2-(4-nitrophenyl)ethenyl]anthracene |
InChI |
InChI=1S/C22H15NO2/c24-23(25)19-12-9-16(10-13-19)11-14-22-20-7-3-1-5-17(20)15-18-6-2-4-8-21(18)22/h1-15H/b14-11+ |
Clave InChI |
UPYXQXXAUPVWFL-SDNWHVSQSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


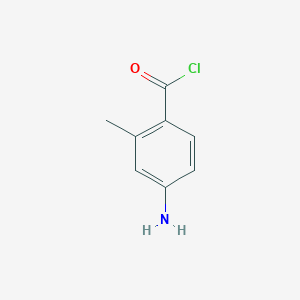
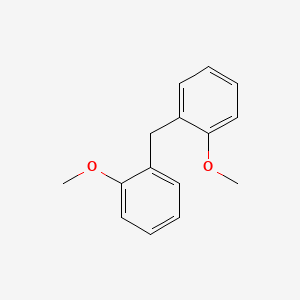
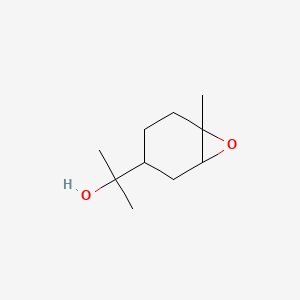

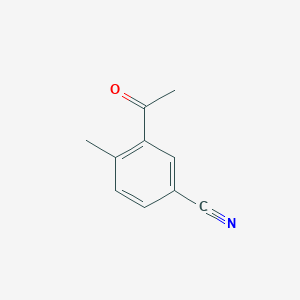





![ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate](/img/structure/B13807559.png)

